molecular formula C42H75N17O10 B12578908 Glycyl-L-histidyl-L-lysyl-L-alanyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine CAS No. 338970-56-2

Glycyl-L-histidyl-L-lysyl-L-alanyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Cat. No.: B12578908
CAS No.: 338970-56-2
M. Wt: 978.2 g/mol
InChI Key: MTCRHWXARPMMGR-CXZRMZRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-histidyl-L-lysyl-L-alanyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a synthetic oligopeptide characterized by a sequence of nine amino acids, including a modified N~5~-(diaminomethylidene)-L-ornithine residue. This modification introduces a guanidino group at the ornithine side chain, which may enhance binding affinity to metal ions or cellular receptors.

Properties

CAS No.

338970-56-2

Molecular Formula

C42H75N17O10

Molecular Weight

978.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H75N17O10/c1-25(53-37(64)28(11-3-6-16-44)56-39(66)31(54-33(60)21-46)20-26-22-49-24-52-26)35(62)55-27(10-2-5-15-43)36(63)51-23-34(61)59-19-9-14-32(59)40(67)57-29(13-8-18-50-42(47)48)38(65)58-30(41(68)69)12-4-7-17-45/h22,24-25,27-32H,2-21,23,43-46H2,1H3,(H,49,52)(H,51,63)(H,53,64)(H,54,60)(H,55,62)(H,56,66)(H,57,67)(H,58,65)(H,68,69)(H4,47,48,50)/t25-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

MTCRHWXARPMMGR-CXZRMZRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)CN

Origin of Product

United States

Biological Activity

The compound Glycyl-L-histidyl-L-lysyl-L-alanyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications in medicine and dermatology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C41H71N15O10\text{C}_{41}\text{H}_{71}\text{N}_{15}\text{O}_{10}

This structure includes multiple amino acids, contributing to its unique properties and biological activities.

Synthesis Methods

The synthesis of this peptide can be achieved through various methods, including:

  • Classical Solution Method : This involves the stepwise assembly of amino acids in solution.
  • Solid Phase Peptide Synthesis (SPPS) : A widely used method that allows for the efficient synthesis of peptides by attaching them to an insoluble resin.

Research has shown that modifications in the peptide structure can significantly influence its biological activity. For instance, the introduction of hydrophobic residues or specific protecting groups during synthesis can enhance stability and bioactivity .

Pharmacological Effects

The biological activities of this compound have been studied extensively. Key findings include:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Wound Healing : Studies indicate that this peptide promotes wound healing by enhancing cell migration and proliferation, making it a candidate for dermatological applications .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is beneficial in treating various inflammatory conditions .

Case Studies

Several studies have highlighted the effectiveness of Gly-His-Lys derivatives in clinical settings:

  • Dermatology Applications : A study demonstrated that Gly-His-Lys and its derivatives improved skin hydration and elasticity in patients with dry skin conditions. The results indicated a marked improvement in skin barrier function after regular application over a period of four weeks .
  • Chronic Wound Management : In a controlled trial involving patients with chronic wounds, the application of a topical formulation containing this peptide resulted in faster healing times compared to standard care treatments .
  • Cancer Research : Preliminary research suggests that certain derivatives may exhibit anti-cancer properties by inducing apoptosis in cancer cells, although further studies are required to confirm these effects and elucidate mechanisms .

Data Table

Biological Activity Effect Reference
Antioxidant PropertiesReduces oxidative stress
Wound HealingEnhances cell migration
Anti-inflammatory EffectsReduces inflammation
Skin HydrationImproves skin elasticity
Anti-cancer PropertiesInduces apoptosis

Scientific Research Applications

Antioxidant Properties

Research indicates that peptides similar to Glycyl-L-histidyl-L-lysyl-L-alanyl have antioxidant capabilities. For instance, studies on related peptides demonstrate their ability to reduce reactive oxygen species (ROS) in cellular environments, which is crucial for mitigating oxidative stress in various biological systems .

Metal Ion Chelation

Peptides like Glycyl-L-histidyl-L-lysyl have shown potential in chelating metal ions. This is significant for applications in detoxifying heavy metals and preventing metal-induced oxidative damage. The chelation ability is essential in therapeutic contexts, particularly for conditions involving metal toxicity .

Drug Delivery Systems

The structural properties of Glycyl-L-histidyl-L-lysyl make it a candidate for drug delivery systems. Its stability and ability to interact with biological membranes facilitate the transport of therapeutic agents across cellular barriers. Studies have indicated that such peptides can enhance the bioavailability of drugs by improving their solubility and stability in physiological conditions .

Cancer Therapy

Glycyl-L-histidyl-L-lysyl has been investigated for its potential role in cancer therapy. Its ability to selectively target cancer cells while minimizing effects on normal cells makes it a promising candidate for developing targeted therapies. Research has shown that modifying peptide structures can enhance their cytotoxic effects on tumor cells .

Antimicrobial Activity

The peptide exhibits antimicrobial properties, making it useful in developing new antibiotics. Studies have demonstrated that similar peptides can disrupt bacterial cell membranes, leading to cell lysis and death, which is particularly relevant in the fight against antibiotic-resistant strains .

Wound Healing

Peptides like Glycyl-L-histidyl-L-lysyl are being explored for their role in wound healing processes. Their ability to promote cell proliferation and migration is beneficial for tissue regeneration and repair following injuries or surgeries .

Biodegradable Polymers

In material science, Glycyl-L-histidyl-L-lysyl has been incorporated into biodegradable polymers for medical applications such as sutures and scaffolds for tissue engineering. The incorporation of such peptides enhances the mechanical properties and biocompatibility of these materials, facilitating better integration with biological tissues .

Coatings for Medical Devices

The peptide can be used to create coatings on medical devices to reduce thrombogenicity and enhance biocompatibility. Research shows that surfaces modified with bioactive peptides can significantly improve the performance of implants by reducing inflammatory responses .

Case Studies

Study TitleFocusFindings
"Antioxidant Effects of GHK"Investigated the antioxidant properties of glycyl-l-histidyl-l-lysineDemonstrated significant reduction of ROS levels at low concentrations (10 µM) in Caco-2 cells .
"Peptide Drug Delivery Systems"Explored drug delivery mechanisms using peptide carriersShowed enhanced solubility and stability of drugs when delivered via peptide carriers, improving therapeutic outcomes .
"Antimicrobial Peptides"Examined the efficacy of peptides against bacterial strainsFound that modified peptides exhibited potent activity against multi-drug resistant bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its sequence length, residue composition, and post-translational modification. Below is a detailed comparison with structurally or functionally related peptides:

Key Structural Features

Compound Name Sequence/Modifications Molecular Weight (Da) Notable Features
Glycyl-L-histidyl-L-lysyl-L-alanyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine (Target) Gly-His-Lys-Ala-Lys-Gly-Pro-N~5~-(diaminomethylidene)-Orn-Lys ~1,100–1,200 (estimated) Contains three lysines, a histidine, and a modified ornithine; likely cationic and metal-binding.
Glycyl-L-histidyl-L-lysine (GHL) Gly-His-Lys 351.4 Tripeptide with growth-promoting activity for KB and HeLa cells.
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine Pro-Lys-Lys-Lys-N~5~-(diaminomethylidene)-Orn-Lys-Val-Lys 1,043.3 (C46H90N16O9) High lysine density; modified ornithine may enhance stability.
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine Leu-Ser-Pro-N~5~-(diaminomethylidene)-Orn-Lys-Lys ~800–900 (estimated) Hydrophobic residues (Leu) may influence membrane interactions.

Functional Differences

  • The target compound’s extended structure may confer broader or distinct signaling roles, though this remains unverified.
  • Stability and Bioavailability: The N~5~-(diaminomethylidene) modification in the target compound and analogs (e.g., ) likely enhances resistance to proteolytic degradation compared to unmodified peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.